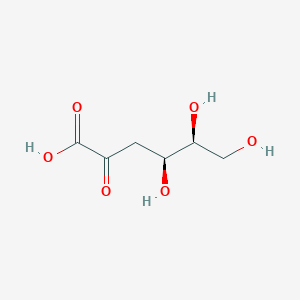

2-keto-3-deoxygluconate

Description

Properties

Molecular Formula |

C6H10O6 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

(4S,5S)-4,5,6-trihydroxy-2-oxohexanoic acid |

InChI |

InChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12)/t3-,5-/m0/s1 |

InChI Key |

WPAMZTWLKIDIOP-UCORVYFPSA-N |

SMILES |

C(C(C(CO)O)O)C(=O)C(=O)O |

Isomeric SMILES |

C([C@@H]([C@H](CO)O)O)C(=O)C(=O)O |

Canonical SMILES |

C(C(C(CO)O)O)C(=O)C(=O)O |

Synonyms |

2-keto-3-deoxygluconate 3-deoxy-2-oxo-D-gluconate |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of 2-Keto-3-Deoxy-Gluconate: A Cornerstone of Microbial Metabolism

The identification of 2-keto-3-deoxy-gluconate (KDG) was a pivotal moment in understanding the diversity of carbohydrate metabolism in microorganisms. Its discovery is intrinsically linked to the elucidation of the Entner-Doudoroff (ED) pathway, a metabolic route for glucose catabolism distinct from the more commonly known glycolysis. This in-depth guide explores the historical context, key experiments, and scientific pioneers behind the discovery of this important metabolic intermediate.

The Dawn of a New Pathway: The Entner-Doudoroff Pathway

In the mid-20th century, the Embden-Meyerhof-Parnas (glycolytic) pathway was considered the primary mechanism for glucose breakdown in living organisms. However, research into the metabolism of the bacterium Pseudomonas saccharophila began to challenge this dogma. In 1952, Nathan Entner and Michael Doudoroff published their groundbreaking work that laid the foundation for a new metabolic pathway.[1][2] Their research revealed that P. saccharophila metabolized glucose and gluconate through a series of reactions that did not align with the established glycolytic scheme.

A key finding of their initial studies was that the phosphorylated intermediate, 2-keto-3-deoxy-6-phosphogluconate (KDPG), was a central component of this new pathway.[3] This discovery set the stage for the identification of other, non-phosphorylated intermediates that played a crucial role in variations of this metabolic route.

Unveiling 2-Keto-3-Deoxy-Gluconate (KDG)

While the initial focus was on the phosphorylated intermediates of the classical ED pathway, further research into the metabolic diversity of bacteria and archaea led to the discovery of modified versions of this pathway. These "non-phosphorylative" and "semi-phosphorylative" Entner-Doudoroff pathways were found to utilize the unphosphorylated counterpart of KDPG: 2-keto-3-deoxy-gluconate (KDG).

The formal characterization of KDG as a distinct metabolic intermediate occurred in the years following the initial discovery of the ED pathway. The existence of KDG was confirmed through the isolation and characterization of the enzymes that act upon it, namely gluconate dehydratase, which produces KDG from gluconate, and KDG aldolase, which cleaves KDG into pyruvate and glyceraldehyde. The presence of these enzymes in various microorganisms provided definitive evidence for the biological relevance of KDG.

The elucidation of these modified ED pathways was a collaborative effort by numerous scientists. Key researchers in the field who contributed to the understanding of the non-phosphorylative and semi-phosphorylative ED pathways include those who studied the metabolism of thermophilic archaea, where these pathways are particularly prominent.[4][5][6]

Experimental Protocols of the Era

The discovery and characterization of KDG in the mid-20th century relied on a combination of classical biochemical techniques. These methods, while less sophisticated than modern analytical chemistry, were ingeniously applied to uncover new metabolic pathways.

Bacterial Culture and Enzyme Extraction

-

Organism: The primary organism used in the initial discovery of the ED pathway was Pseudomonas saccharophila.

-

Culture Conditions: The bacteria were grown in media containing glucose or gluconate as the primary carbon source to induce the enzymes of the pathway.

-

Cell-Free Extracts: To study the individual enzymatic reactions, bacterial cells were harvested and lysed to create cell-free extracts. This was typically achieved through mechanical disruption (e.g., grinding with alumina) or sonication.

Identification and Separation of Intermediates

Paper Chromatography: A cornerstone of analytical chemistry in the 1950s, paper chromatography was instrumental in separating and identifying the various intermediates of the ED pathway.[1][7]

-

Stationary Phase: A sheet of filter paper.

-

Mobile Phase: A solvent system, often a mixture of organic solvents and water (e.g., butanol-acetic acid-water), would move up the paper by capillary action.

-

Separation Principle: The different components of a mixture would separate based on their differential partitioning between the stationary and mobile phases.

-

Visualization: After separation, the colorless sugar acids were visualized by spraying the chromatogram with specific reagents that would react to produce colored spots. For keto acids, reagents like 2,4-dinitrophenylhydrazine were commonly used.[7]

Enzymatic Assays

The activity of the enzymes involved in KDG metabolism was quantified by monitoring the disappearance of the substrate or the appearance of the product over time.

-

Spectrophotometry: The activity of dehydrogenases involved in the pathway could be followed by measuring the change in absorbance of NAD(P)H at 340 nm.

-

Colorimetric Assays: Specific chemical reactions that produce a colored product in the presence of the analyte of interest were used to quantify substrates and products. For instance, the concentration of keto acids could be determined using the thiobarbituric acid assay.

Quantitative Data from Early Studies

| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| Gluconate Dehydratase | Caulobacter crescentus | 6-Phosphogluconate | 0.3 | 61.6 | [8] |

| KDG Kinase | Sulfolobus tokodaii | KDG | 0.027 | - | [9] |

| KDG Kinase | Sulfolobus tokodaii | ATP | 0.057 | - | [9] |

| KDPG Aldolase | Flavobacterium sp. UMI-01 | KDPG | - | - | [10] |

Visualizing the Metabolic Pathways

The following diagrams illustrate the classical Entner-Doudoroff pathway and the non-phosphorylative variant where 2-keto-3-deoxy-gluconate is a key intermediate.

Caption: The classical (phosphorylative) Entner-Doudoroff pathway.

Caption: The non-phosphorylative Entner-Doudoroff pathway featuring KDG.

Significance and Modern Relevance

The discovery of 2-keto-3-deoxy-gluconate and the Entner-Doudoroff pathway fundamentally expanded our understanding of microbial metabolism. It demonstrated that bacteria and archaea have evolved diverse and efficient strategies for nutrient utilization.

Today, KDG and the enzymes of the ED pathway are of significant interest to researchers and drug development professionals for several reasons:

-

Biotechnology and Biofuel Production: The ED pathway is being explored for its potential in converting biomass into biofuels and other valuable chemicals.

-

Drug Development: As a key intermediate in the metabolism of many pathogenic bacteria, the enzymes that produce and consume KDG are potential targets for the development of novel antimicrobial agents.

-

Metabolic Engineering: A thorough understanding of the ED pathway and its intermediates is crucial for the rational design of microbial cell factories for the production of a wide range of compounds.

References

- 1. Paper chromatography of keto-acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]

- 3. Isolation and Characterization of 2-Keto-3-Deoxyoctonate-Lipid A from a Heptose-Deficient Mutant of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The semi-phosphorylative Entner–Doudoroff pathway in hyperthermophilic archaea: a re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Nonphosphorylative Entner-Doudoroff Pathway in the Thermoacidophilic Euryarchaeon Picrophilus torridus Involves a Novel 2-Keto-3-Deoxygluconate- Specific Aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Separation and estimation of blood keto acids by paper chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. complexityexplorer.s3.amazonaws.com [complexityexplorer.s3.amazonaws.com]

- 9. 2-Keto-3-Deoxygluconate, an Intermediate in the Fermentation of Gluconate by Clostridia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Keto-3-Deoxy-Gluconate (KDG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Keto-3-deoxy-D-gluconate (KDG) is a pivotal intermediate in carbohydrate metabolism, particularly within the Entner-Doudoroff (ED) pathway, which is a primary route for glucose catabolism in many microorganisms. Its unique chemical structure and biological significance make it a molecule of interest for researchers in microbiology, biochemistry, and drug development. This guide provides a comprehensive overview of the core physicochemical properties of KDG, detailed experimental protocols for its analysis, and a visualization of its central role in metabolic pathways.

Physicochemical Properties of 2-Keto-3-Deoxy-Gluconate

The fundamental physicochemical characteristics of KDG are crucial for its handling, analysis, and application in research and development. A summary of these properties is presented in the tables below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₆ | [1] |

| Molecular Weight | 178.14 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 111-112 °C | |

| pKa (predicted) | 2.91 (Strongest Acidic) | |

| Water Solubility (predicted) | 134 g/L | |

| logP (predicted) | -1.9 |

Experimental Protocols

Quantification of 2-Keto-3-Deoxy-Gluconate by High-Performance Liquid Chromatography (HPLC)

A sensitive and accurate method for quantifying KDG is essential for studying its metabolic roles. The following protocol is based on a validated HPLC method involving pre-column derivatization for enhanced detection.[3][4][5][6][7]

Principle: The α-keto acid group of KDG is derivatized with o-phenylenediamine (oPD) to form a fluorescent quinoxaline derivative. This derivative is then separated and quantified by reverse-phase HPLC with fluorescence and/or UV detection.

Materials:

-

KDG standard

-

o-phenylenediamine (oPD) solution (100 mM in 0.1 M HCl)

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA)

-

Milli-Q water or equivalent

-

Samples containing KDG

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Fluorescence detector (Excitation: 336 nm, Emission: 410 nm)

-

UV detector (318 nm)

Procedure:

-

Sample and Standard Preparation:

-

Prepare a stock solution of KDG standard in Milli-Q water.

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Prepare sample solutions, ensuring they are clarified by centrifugation or filtration if necessary.

-

-

Derivatization:

-

To 200 µL of each standard or sample, add 20 µL of the 100 mM oPD solution.

-

Incubate the mixture at 60°C for 60 minutes with agitation.[6]

-

Cool the samples to room temperature before injection.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., Uptisphere 5 µM HDO C18).[4][5]

-

Mobile Phase A: 0.005% TFA in Milli-Q water.[5]

-

Mobile Phase B: 60% Acetonitrile in Milli-Q water.[5]

-

Injection Volume: 10-20 µL.

-

-

0-5 min: 100% A

-

5-12 min: Linear gradient to 75% A, 25% B

-

12-20 min: Hold at 75% A, 25% B

-

20-30 min: Linear gradient to 100% B

-

30-35 min: Hold at 100% B

-

35-37 min: Linear gradient to 100% A

-

37-40 min: Re-equilibrate at 100% A

-

-

-

Data Analysis:

-

Identify the peak corresponding to the KDG-oPD derivative based on the retention time of the standard. The retention time is approximately 16 minutes under these conditions.[4]

-

Construct a calibration curve by plotting the peak area of the KDG standards against their concentrations.

-

Determine the concentration of KDG in the samples by interpolating their peak areas on the calibration curve. The fluorescence detection is noted to be significantly more sensitive than UV absorbance.[4]

-

Enzymatic Synthesis of 2-Keto-3-Deoxy-Gluconate

Biocatalytic synthesis offers a stereospecific and efficient method for producing KDG from D-gluconate using the enzyme gluconate dehydratase.[8][9]

Principle: Gluconate dehydratase from a thermophilic organism, such as Thermoproteus tenax, is used to convert D-gluconate into KDG. The thermostability of the enzyme allows for a simplified purification process.[8][9]

Materials:

-

Recombinantly expressed and purified gluconate dehydratase (GAD) from Thermoproteus tenax.

-

D-gluconate solution.

-

Reaction buffer (e.g., Tris-HCl or HEPES buffer, pH adjusted to the enzyme's optimum).

-

Ultrafiltration unit.

Procedure:

-

Enzyme Preparation:

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing D-gluconate in the appropriate buffer.

-

Add the purified GAD to the reaction mixture.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 50-70°C).

-

Monitor the reaction progress by taking aliquots at different time points and quantifying KDG formation using the HPLC method described above or a colorimetric assay (e.g., thiobarbituric acid assay).

-

-

Product Purification:

-

Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by boiling or acidification).

-

Remove the denatured enzyme by centrifugation.

-

Separate the KDG product from the remaining substrate and buffer components using an ultrafiltration unit with a suitable molecular weight cut-off.[8][9]

-

The purified KDG solution can be lyophilized to obtain a solid product.

-

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.[10][11][12][13]

Principle: A small amount of the powdered solid is heated in a capillary tube, and the temperature range over which it melts is observed. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.

Instrumentation:

-

Melting point apparatus (e.g., Mel-Temp or similar).

-

Capillary tubes (sealed at one end).

-

Mortar and pestle.

Procedure:

-

Sample Preparation:

-

Ensure the KDG sample is completely dry.

-

Grind a small amount of the KDG into a fine powder using a mortar and pestle.

-

Pack the powdered KDG into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire solid has melted (T2).

-

The melting point is reported as the range T1-T2.

-

For accuracy, perform the measurement in triplicate.

-

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[14][15][16][17]

Principle: A solution of the weak acid (KDG) is titrated with a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized.

Materials:

-

KDG solution of known concentration (e.g., 0.1 M).

-

Standardized strong base solution (e.g., 0.1 M NaOH).

-

Calibrated pH meter with an electrode.

-

Buret.

-

Magnetic stirrer and stir bar.

Procedure:

-

Setup:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Place a known volume of the KDG solution in a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution, ensuring it does not interfere with the stir bar.

-

Fill the buret with the standardized NaOH solution.

-

-

Titration:

-

Record the initial pH of the KDG solution.

-

Begin adding the NaOH solution in small, known increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH begins to change rapidly, then add smaller increments (e.g., 0.1-0.2 mL) around the equivalence point.

-

Continue adding the titrant until the pH plateaus in the basic region.

-

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Signaling and Metabolic Pathways Involving KDG

KDG is a key intermediate in the Entner-Doudoroff (ED) pathway, which occurs in both a non-phosphorylative and a semi-phosphorylative form.

The Entner-Doudoroff Pathway

The ED pathway is an alternative to glycolysis for the catabolism of glucose. The following diagram illustrates the central steps involving KDG.

Caption: The central role of KDG in the non-phosphorylative and semi-phosphorylative Entner-Doudoroff pathways.

Experimental Workflow for KDG Quantification

The following diagram outlines the logical workflow for the quantification of KDG from a biological sample using the HPLC method described.

References

- 1. 2-dehydro-3-deoxygluconokinase - Wikipedia [en.wikipedia.org]

- 2. Gene expression and characterization of 2-keto-3-deoxygluconate kinase, a key enzyme in the modified Entner-Doudoroff pathway of the aerobic and acidophilic hyperthermophile Sulfolobus tokodaii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Simplified Enzymatic Synthesis of 2-Keto-3-Deoxy-D-Gluconate from D-Gluconate Using the Gluconate Dehydratase from Thermoproteus tenax | archaea.bio [archaea.bio]

- 9. researchgate.net [researchgate.net]

- 10. byjus.com [byjus.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. thinksrs.com [thinksrs.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. sciencing.com [sciencing.com]

- 17. How to Find Pka from Titration Curve - Oreate AI Blog [oreateai.com]

The Central Role of 2-Keto-3-Deoxy-Gluconate in the Entner-Doudoroff Pathway: A Technical Guide

Executive Summary: The Entner-Doudoroff (ED) pathway represents a critical alternative to the more commonly known Embden-Meyerhof-Parnas (EMP) pathway for glucose catabolism. Prevalent in Gram-negative bacteria and archaea, and increasingly identified in eukaryotes, the ED pathway is distinguished by its unique set of enzymatic reactions.[1][2] At the heart of this pathway lies the formation and subsequent cleavage of a key six-carbon intermediate, 2-keto-3-deoxy-6-phosphogluconate (KDPG). Its unphosphorylated precursor, 2-keto-3-deoxy-gluconate (KDG), is also a pivotal metabolite, particularly in modified versions of the pathway. This guide provides an in-depth examination of the biochemical role of KDG and KDPG, detailing the enzymatic mechanisms, kinetic data, regulatory controls, and experimental methodologies relevant to researchers and drug development professionals.

Introduction to the Entner-Doudoroff Pathway

First identified in Pseudomonas saccharophila in 1952, the Entner-Doudoroff (ED) pathway is a metabolic route that catabolizes glucose to pyruvate.[1][3] Unlike the EMP pathway (glycolysis), which generates two molecules of ATP per molecule of glucose, the ED pathway has a net yield of one ATP, one NADH, and one NADPH.[1][2] This production of NADPH is significant for biosynthetic reactions and managing oxidative stress.[4] The pathway is characterized by two unique enzymes: 6-phosphogluconate dehydratase (Edd) and 2-keto-3-deoxy-6-phosphogluconate aldolase (Eda).[1][5] Its widespread distribution across different domains of life, including archaea, bacteria, and even plants, suggests it is a more fundamental and ancient pathway than previously recognized.[6][7]

The Biochemical Core: KDG and KDPG Metabolism

The primary distinction between the ED pathway and glycolysis lies in the six-carbon intermediate that is cleaved into three-carbon products.[5][6] In the ED pathway, this key intermediate is 2-keto-3-deoxy-6-phosphogluconate (KDPG).

The Classical (Phosphorylative) ED Pathway

In the most common form of the pathway, glucose is first phosphorylated and oxidized to 6-phosphogluconate, a compound also found in the pentose phosphate pathway.

-

Dehydration of 6-Phosphogluconate: The first unique step is the dehydration of 6-phosphogluconate by 6-phosphogluconate dehydratase (Edd) to form KDPG.[2][5]

-

Aldol Cleavage of KDPG: The second signature step involves the enzyme KDPG aldolase (Eda) , which catalyzes a retro-aldol cleavage of KDPG to yield one molecule of pyruvate and one molecule of glyceraldehyde-3-phosphate (G3P).[1][5][6] The G3P molecule then enters the lower stages of glycolysis to be converted into a second molecule of pyruvate.[2][8]

Modified ED Pathways: The Role of KDG

Variations of the ED pathway exist where the unphosphorylated intermediate, 2-keto-3-deoxy-gluconate (KDG), plays a central role. These are particularly important in certain archaea and bacteria.[9][10]

-

Semi-phosphorylative (spED) Pathway: Glucose is oxidized to D-gluconate, which is then dehydrated by gluconate dehydratase to form KDG.[9][10] KDG is then phosphorylated by KDG kinase (KdgK) to yield KDPG, which proceeds through the classical pathway.[10][11]

-

Non-phosphorylative (npED) Pathway: This pathway, found in some thermoacidophilic archaea, avoids phosphorylation at the six-carbon stage entirely.[1][10] KDG is formed from gluconate and is then directly cleaved by a KDG aldolase into pyruvate and glyceraldehyde (not G3P). The glyceraldehyde is subsequently oxidized and phosphorylated to enter the final steps of glycolysis.[1][10]

Enzymology and Biochemical Data

The efficiency and regulation of the ED pathway are dictated by the kinetic properties of its key enzymes.

KDPG Aldolase

KDPG aldolase is a Class I aldolase that operates via a Schiff base intermediate.[12][13] A lysine residue in the active site acts as a nucleophile, attacking the keto group of KDPG.[14][15] This is followed by a retro-aldol cleavage to release G3P and a pyruvate-enzyme imine complex, which is then hydrolyzed to release pyruvate.[14]

References

- 1. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]

- 2. ocm.govtsciencecollegedurg.ac.in [ocm.govtsciencecollegedurg.ac.in]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Vía de Entner-Doudoroff Clinisciences [clinisciences.com]

- 5. What’s for Dinner?: Entner-Doudoroff Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ou.edu [ou.edu]

- 7. The Entner–Doudoroff pathway is an overlooked glycolytic route in cyanobacteria and plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. davuniversity.org [davuniversity.org]

- 9. 2-Keto-3-deoxygluconate|C6H10O6|Research Chemical [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of the Class I KDPG aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. 2-Dehydro-3-deoxy-phosphogluconate aldolase - Wikipedia [en.wikipedia.org]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

The Central Role of 2-Keto-3-Deoxy-Gluconate in Carbohydrate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-keto-3-deoxy-gluconate (KDG) is a pivotal intermediate in several alternative routes of carbohydrate metabolism, most notably the Entner-Doudoroff (ED) pathway. This pathway, prevalent in many bacteria and archaea, and also found in some eukaryotes, represents a crucial metabolic strategy for the catabolism of glucose and other sugar acids. Understanding the intricacies of KDG metabolism is essential for a wide range of applications, from elucidating microbial physiology and evolution to metabolic engineering for biofuel production and the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the core aspects of KDG metabolism, including the relevant metabolic pathways, comprehensive quantitative data on key enzymes, detailed experimental protocols, and visualizations of the underlying biochemical logic.

Introduction to 2-Keto-3-Deoxy-Gluconate (KDG)

KDG is a six-carbon keto-acid that serves as a key metabolic branching point, connecting the catabolism of various carbohydrates to the central glycolytic pathways.[1] Its significance lies primarily in its role as a central intermediate in the Entner-Doudoroff (ED) pathway, which is a widespread alternative to the more familiar Embden-Meyerhof-Parnas (EMP) pathway (glycolysis).[2][3][4] The ED pathway is particularly prominent in Gram-negative bacteria, such as Pseudomonas, and is also found in certain Gram-positive bacteria, archaea, and even some lower eukaryotes.[3][4] Beyond the canonical ED pathway, KDG is also a key metabolite in the degradation of uronic acids derived from polysaccharides like pectin and alginate, making it important in the context of biomass utilization.[5][6]

Metabolic Pathways Involving KDG

The metabolism of KDG is primarily associated with variations of the Entner-Doudoroff pathway. These pathways differ in their initial phosphorylation steps but converge on KDG or its phosphorylated derivative, 2-keto-3-deoxy-6-phosphogluconate (KDPG).

The Classical (Phosphorylative) Entner-Doudoroff Pathway

The classical ED pathway begins with the phosphorylation of glucose to glucose-6-phosphate, which is then oxidized to 6-phosphogluconate. This intermediate is then dehydrated to form KDPG, which is subsequently cleaved into pyruvate and glyceraldehyde-3-phosphate. In this pathway, KDG itself is not a free intermediate.

The Non-Phosphorylative Entner-Doudoroff Pathway (npED)

Found in some archaea, the npED pathway involves the direct oxidation of glucose to gluconate, followed by its dehydration to KDG.[3] KDG is then cleaved by KDG aldolase into pyruvate and glyceraldehyde.[3]

The Semi-Phosphorylative Entner-Doudoroff Pathway (spED)

The semi-phosphorylative ED pathway is a hybrid of the non-phosphorylative and classical pathways and is also found in archaea.[3] Similar to the npED pathway, glucose is converted to KDG. However, KDG is then phosphorylated by KDG kinase (KDGK) to form KDPG, which is then cleaved by KDPG aldolase.[7]

Uronate Degradation Pathways

In many bacteria, the degradation of pectin and alginate yields unsaturated uronates that are ultimately converted to KDG.[5][6] This KDG can then enter the semi-phosphorylative ED pathway for further metabolism.[8]

Key Enzymes in KDG Metabolism

The metabolic transformations involving KDG are catalyzed by a specific set of enzymes. The kinetic properties of these enzymes are crucial for understanding the flux and regulation of these pathways.

Gluconate Dehydratase (EC 4.2.1.39)

This enzyme catalyzes the dehydration of D-gluconate to form KDG, a key step in the non-phosphorylative and semi-phosphorylative ED pathways.

| Organism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |

| Haloferax volcanii | D-Gluconate | 3.2 ± 0.4 | 20.4 ± 1.2 | ~7.0 | 42 | [9] |

| Caulobacter crescentus | 6-Phosphogluconate | 0.3 | 61.6 | 8.0 | 37 | [8] |

2-Keto-3-Deoxy-Gluconate Kinase (KDGK) (EC 2.7.1.45)

KDGK catalyzes the ATP-dependent phosphorylation of KDG to KDPG in the semi-phosphorylative ED pathway.[7][10]

| Organism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |

| Sulfolobus tokodaii | KDG | 0.027 | - | - | 50 | [7] |

| Sulfolobus tokodaii | ATP | 0.057 | - | - | 50 | [7] |

| Flavobacterium sp. UMI-01 | KDG | - | 0.72 (specific activity) | ~7.0 | 50 | [11] |

2-Keto-3-Deoxy-6-Phosphogluconate Aldolase (KDPG Aldolase) (EC 4.1.2.14)

KDPG aldolase catalyzes the reversible cleavage of KDPG into pyruvate and D-glyceraldehyde-3-phosphate.[12][13] Some isoforms can also act on KDG, albeit with lower efficiency.

| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/KM (M-1s-1) | Optimal pH | Optimal Temp. (°C) | Reference |

| Escherichia coli | KDPG | 0.2 | ~80 | 8.0 x 105 | 7.5 | 25 | [14] |

| Escherichia coli | KDPGal | - | 4 | 1.9 x 104 | 7.5 | 25 | [14] |

| Haloferax volcanii | KDPG | 0.29 ± 0.03 | - | - | ~7.0 | 42 | [9] |

| Haloferax volcanii | KDG | - | - | - | ~7.0 | 42 | [9] |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in KDG metabolism, as well as a protocol for the quantification of KDG.

Recombinant Enzyme Production

A general workflow for the production of recombinant enzymes involved in KDG metabolism is presented below. Specific details for each enzyme can be found in the cited literature.[15][16][17]

Caption: General workflow for recombinant enzyme production.

Protocol:

-

Gene Cloning: The gene encoding the target enzyme is amplified by PCR from the genomic DNA of the source organism.[15] The amplified product is then ligated into a suitable expression vector, often containing a tag (e.g., His-tag) for purification.[15] The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[15]

-

Protein Expression: The transformed E. coli cells are grown in a suitable medium (e.g., LB broth) to a specific optical density.[15] Protein expression is then induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).[15] The cells are further incubated to allow for protein expression and then harvested by centrifugation.[15]

-

Protein Purification: The harvested cells are resuspended in a lysis buffer and disrupted by sonication or other methods. The cell lysate is clarified by centrifugation to remove cell debris.[15] The supernatant containing the recombinant protein is then subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to purify the target enzyme.[11][15] The purity of the enzyme is assessed by SDS-PAGE.

Enzyme Activity Assays

This is a continuous spectrophotometric assay that couples the production of KDG to the oxidation of NADH.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

D-Gluconate solution

-

KDG Aldolase

-

Lactate Dehydrogenase (LDH)

-

NADH

Procedure:

-

In a cuvette, combine the assay buffer, NADH, LDH, and KDG aldolase.

-

Initiate the reaction by adding D-gluconate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

This is a coupled-enzyme assay that measures the production of ADP, which is then used to oxidize NADH.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing MgCl2

-

KDG solution

-

ATP solution

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

Procedure:

-

In a cuvette, combine the assay buffer, KDG, ATP, PEP, NADH, PK, and LDH.

-

Initiate the reaction by adding the KDG kinase.

-

Monitor the decrease in absorbance at 340 nm.

This is a continuous spectrophotometric assay that measures the production of pyruvate.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

KDPG solution

-

Lactate Dehydrogenase (LDH)

-

NADH

Procedure:

-

In a cuvette, combine the assay buffer, NADH, and LDH.

-

Initiate the reaction by adding KDPG.

-

Monitor the decrease in absorbance at 340 nm.

Quantification of KDG by HPLC-Fluorescence

This method allows for the sensitive and specific quantification of KDG in biological samples.[18][19]

Protocol:

-

Sample Preparation:

-

Quench metabolic activity in cell cultures by rapid cooling or addition of a quenching agent.

-

Extract metabolites using a suitable solvent (e.g., a mixture of methanol, chloroform, and water).

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Dry the supernatant under vacuum.

-

-

Derivatization:

-

Resuspend the dried extract in a derivatization solution containing o-phenylenediamine (OPD).

-

Incubate to allow the reaction between OPD and the keto group of KDG to form a fluorescent derivative.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of an appropriate mobile phase (e.g., acetonitrile and water with a modifying agent like formic acid).

-

Detect the fluorescent derivative using a fluorescence detector with appropriate excitation and emission wavelengths.

-

-

Quantification:

-

Generate a standard curve using known concentrations of derivatized KDG.

-

Quantify the amount of KDG in the sample by comparing its peak area to the standard curve.

-

Signaling Pathways and Logical Relationships

The different variations of the Entner-Doudoroff pathway can be visualized to illustrate their interconnectedness and divergence.

Caption: Variations of the Entner-Doudoroff Pathway.

The regulation of the ED pathway often involves transcriptional regulators that respond to the presence of specific substrates. For example, in Pseudomonas putida, the HexR repressor controls the expression of genes for the ED pathway and glucose phosphorylation.[20]

Conclusion

2-keto-3-deoxy-gluconate stands as a critical juncture in the carbohydrate metabolism of a diverse range of organisms. Its central role in the various forms of the Entner-Doudoroff pathway highlights the metabolic flexibility that has allowed life to thrive in myriad environments. For researchers in microbiology, biochemistry, and biotechnology, a thorough understanding of KDG metabolism is indispensable. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a comprehensive resource for further investigation into this fascinating and important area of metabolic research. Future work in this field will likely focus on the intricate regulatory networks governing these pathways and their potential for exploitation in metabolic engineering and as targets for novel therapeutic interventions.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Characterization of the Entner-Doudoroff pathway in Pseudomonas aeruginosa catheter-associated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. KdgF, the missing link in the microbial metabolism of uronate sugars from pectin and alginate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gene expression and characterization of 2-keto-3-deoxygluconate kinase, a key enzyme in the modified Entner-Doudoroff pathway of the aerobic and acidophilic hyperthermophile Sulfolobus tokodaii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. careers360.com [careers360.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. 2-Dehydro-3-deoxy-phosphogluconate aldolase - Wikipedia [en.wikipedia.org]

- 14. Characterization and crystal structure of Escherichia coli KDPGal aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of 2-keto-3-deoxy-6-phosphogluconate aldolase from Zymomonas mobilis ZM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Cloning, expression, purification and characterization of his-tagged human glucose-6-phosphate dehydrogenase: a simplified method for protein yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Separation and quantification of 2-keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Natural Occurrence of 2-Keto-3-Deoxy-Gluconate in Archaea: A Core Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Keto-3-deoxy-gluconate (KDG) is a key metabolic intermediate naturally occurring in various archaeal lineages. Its presence is primarily associated with modified Entner-Doudoroff (ED) pathways, which represent a central route for carbohydrate catabolism in this domain of life. Unlike the classical ED pathway found in bacteria, archaea utilize non-phosphorylative (npED) and semi-phosphorylative (spED) variants, both of which funnel carbohydrates through the formation of KDG. This guide provides an in-depth technical overview of the natural occurrence of KDG in archaea, focusing on the metabolic pathways, key enzymes, quantitative data, and detailed experimental protocols for its study. The unique enzymology and metabolic flexibility of archaeal ED pathways present potential targets for novel antimicrobial drug development and biotechnological applications.

Metabolic Pathways Involving 2-Keto-3-Deoxy-Gluconate in Archaea

Archaea have evolved distinct variations of the Entner-Doudoroff pathway for glucose metabolism, with KDG as a central intermediate. These pathways are broadly categorized into two types: the non-phosphorylative Entner-Doudoroff (npED) pathway and the semi-phosphorylative Entner-Doudoroff (spED) pathway.[1][2]

Non-Phosphorylative Entner-Doudoroff (npED) Pathway

The npED pathway is predominantly found in thermoacidophilic archaea, such as species of Sulfolobus, Thermoplasma, and Picrophilus.[1][3] In this pathway, glucose is oxidized to gluconate, which is then dehydrated to form KDG. Subsequently, KDG is cleaved by KDG aldolase into pyruvate and glyceraldehyde. The glyceraldehyde is further oxidized to glycerate, which is then phosphorylated to 2-phosphoglycerate, a glycolytic intermediate. A key characteristic of the npED pathway is the absence of substrate-level phosphorylation in the initial steps of glucose breakdown.[1]

Semi-Phosphorylative Entner-Doudoroff (spED) Pathway

The spED pathway is characteristic of halophilic archaea, such as Haloferax volcanii, and some anaerobic thermophiles.[4][5] Similar to the npED pathway, glucose is initially oxidized to gluconate and then converted to KDG. However, in the spED pathway, KDG is subsequently phosphorylated by KDG kinase to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). KDPG is then cleaved by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate, which directly enters the lower part of glycolysis.[5][6]

Quantitative Data on KDG and Related Enzymes

While the intracellular concentration of KDG in archaea is not widely reported and is likely to be in transient, low amounts, the kinetic properties of the enzymes involved in its metabolism have been characterized in several species.

Table 1: Kinetic Parameters of Key Enzymes in Archaeal ED Pathways

| Archaeal Species | Enzyme | Substrate | Km (mM) | Vmax (U/mg) or kcat (s-1) | Reference |

| Sulfolobus solfataricus | KDG Aldolase | 2-Keto-3-deoxy-gluconate | 0.25 (± 0.03) | 35 (± 2) U/mg | [7][8] |

| Sulfolobus solfataricus | KDG Kinase | 2-Keto-3-deoxy-gluconate | 0.14 | 60.8 s-1 | [9] |

| Haloferax volcanii | KDG Kinase-1 (KDGK-1) | 2-Keto-3-deoxy-gluconate | 0.12 | 110 U/mg | [10] |

| Haloferax volcanii | Gluconate Dehydratase | D-Gluconate | 0.8 | 25 U/mg | [11][12] |

Detailed Experimental Protocols

Assay for D-Gluconate Dehydratase Activity

This protocol is adapted from the method used for the characterization of D-gluconate dehydratase from Sulfolobus solfataricus.[4] The assay measures the formation of KDG from D-gluconate.

Materials:

-

50 mM Tris/HCl buffer, pH 7.0

-

10 mM D-gluconate solution

-

Enzyme solution (cell extract or purified protein)

-

2.0 M HCl

-

0.025 M periodic acid in 0.25 M H2SO4

-

2% sodium arsenite in 0.5 M HCl

-

0.3% thiobarbituric acid (TBA), pH 2.0

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris/HCl buffer (pH 7.0), 10 mM D-gluconate, and the enzyme solution in a total volume of 400 µl.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 78°C for S. solfataricus) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 100 µl of 2.0 M HCl.

-

To a 200 µl aliquot of the stopped reaction, add 100 µl of 0.025 M periodic acid and incubate at room temperature for 20 minutes.

-

Add 200 µl of 2% sodium arsenite and vortex until the yellow-brown color disappears.

-

Add 1 ml of 0.3% TBA and heat the mixture at 100°C for 10 minutes.

-

Cool the mixture and measure the absorbance of the red chromophore at 549 nm after adding an equal volume of DMSO.

-

Calculate the amount of KDG produced using a molar absorption coefficient of 6.78 × 104 M-1·cm-1.[4] One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of KDG per minute under the assay conditions.[4]

Quantification of KDG by HPLC with Fluorescence Detection

This highly sensitive method is suitable for the routine analysis of KDG in complex biological samples like cell extracts and culture media.[1][13] It involves the derivatization of the α-keto acid group of KDG with o-phenylenediamine (oPD).

Materials:

-

o-phenylenediamine (oPD) solution

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

HPLC system with a fluorescence detector

Procedure:

-

Derivatization: Mix the sample containing KDG with the oPD solution. The reaction specifically targets the 2-oxo-acid group of KDG.

-

HPLC Separation:

-

Inject the derivatized sample onto a suitable reversed-phase HPLC column.

-

Perform a linear gradient elution using a mobile phase consisting of trifluoroacetic acid and acetonitrile. The gradient should be optimized to separate the KDG-oPD derivative from other interfering compounds, such as its structural analogs 5-keto-4-deoxyuronate (DKI) and 2,5-diketo-3-deoxygluconate (DKII).[1][13]

-

-

Fluorescence Detection:

-

Set the fluorescence detector to the appropriate excitation and emission wavelengths for the KDG-oPD derivative.

-

-

Quantification:

-

Use an internal standard method for accurate quantification.

-

Create a standard curve with known concentrations of KDG to determine the concentration in the samples based on the peak area.

-

This HPLC-based method is reported to be approximately 2500-fold more sensitive than UV absorbance detection for KDG.[1]

Conclusion and Future Directions

The presence of 2-keto-3-deoxy-gluconate as a key intermediate in the modified Entner-Doudoroff pathways highlights a central and unique aspect of carbohydrate metabolism in archaea. The enzymes involved in the synthesis and degradation of KDG in these organisms, particularly those from extremophiles, exhibit remarkable stability and, in some cases, substrate promiscuity. These characteristics make them attractive targets for both fundamental research and biotechnological applications.

For drug development professionals, the enzymes of the archaeal ED pathways, which are distinct from their mammalian counterparts, represent potential targets for the development of novel antimicrobial agents against pathogenic archaea, an emerging area of interest. For researchers and scientists, further investigation into the regulation of these pathways and the intracellular flux of KDG will provide a more complete understanding of archaeal metabolism and its evolutionary adaptations. The detailed protocols provided herein offer a solid foundation for pursuing such studies. Future work should focus on obtaining more quantitative data on the in vivo concentrations of KDG and other pathway intermediates in a wider range of archaeal species under different growth conditions.

References

- 1. biorxiv.org [biorxiv.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]

- 4. portlandpress.com [portlandpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of Sulfolobus solfataricus 2-keto-3-deoxy-D-gluconate kinase in the modified Entner-Doudoroff pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. Separation and quantification of 2-keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Catabolism of 2-Keto-3-Deoxy-Gluconate to Pyruvate and Glyceraldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of 2-keto-3-deoxy-gluconate (KDG) is a central metabolic process in many prokaryotes, representing a key intersection in carbohydrate metabolism. This technical guide provides an in-depth exploration of the enzymatic pathways responsible for the conversion of KDG to the glycolytic intermediates pyruvate and glyceraldehyde. Primarily focusing on the enzymes of the Entner-Doudoroff (ED) pathway, this document details the biochemical reactions, enzyme kinetics, and regulatory aspects of this metabolic route. Furthermore, it offers comprehensive experimental protocols for the characterization of the key enzymes involved and presents quantitative data from metabolic flux analyses to provide a holistic understanding of this pathway's in vivo function. The guide is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and manipulate this fundamental metabolic pathway.

Introduction to KDG Catabolism

2-Keto-3-deoxy-gluconate (KDG) is a crucial intermediate in the degradation of glucose and other sugar acids in a wide range of bacteria and archaea.[1] The pathway responsible for its catabolism, the Entner-Doudoroff (ED) pathway, is a distinct alternative to the more ubiquitous Embden-Meyerhof-Parnas (glycolysis) pathway.[2][3] The ED pathway is particularly prominent in Gram-negative bacteria and is essential for the metabolism of gluconate.[4] The catabolism of KDG ultimately yields pyruvate and glyceraldehyde-3-phosphate, which can then enter central carbon metabolism for energy production and biosynthesis.[5] Understanding the nuances of this pathway is critical for fields ranging from microbial physiology and evolution to metabolic engineering and the development of novel antimicrobial agents targeting bacterial-specific metabolic routes.

There are three main variations of the ED pathway, distinguished by their phosphorylation steps: the conventional phosphorylative pathway, a semi-phosphorylative pathway, and a non-phosphorylative pathway. This guide will focus on the semi-phosphorylative and conventional phosphorylative pathways that process KDG.

Enzymatic Pathways of KDG Catabolism

The conversion of KDG to pyruvate and glyceraldehyde involves a two-step enzymatic process in the semi-phosphorylative ED pathway. In the conventional ED pathway, a phosphorylated precursor is cleaved.

The Semi-Phosphorylative Entner-Doudoroff Pathway

In this pathway, KDG is first phosphorylated before being cleaved.

-

Phosphorylation of KDG: The first step is the ATP-dependent phosphorylation of KDG at the C6 position, catalyzed by 2-keto-3-deoxy-gluconate kinase (KDGK) (EC 2.7.1.45). This reaction yields 2-keto-3-deoxy-6-phosphogluconate (KDPG).[1][6]

-

Cleavage of KDPG: The resulting KDPG is then cleaved by 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (EC 4.1.2.14) into one molecule of pyruvate and one molecule of D-glyceraldehyde-3-phosphate.[5][7]

The Non-Phosphorylative Entner-Doudoroff Pathway

Some organisms utilize a non-phosphorylative pathway where KDG is directly cleaved by a KDG aldolase to yield pyruvate and glyceraldehyde. The resulting glyceraldehyde can then be phosphorylated to enter glycolysis.

Below is a diagram illustrating the core reactions in the catabolism of 2-keto-3-deoxy-gluconate.

Quantitative Data

The efficiency and substrate specificity of the key enzymes in KDG catabolism are critical for understanding the overall flux through the pathway. The following tables summarize the kinetic parameters for KDG kinase and KDPG aldolase from various organisms.

Kinetic Parameters of 2-Keto-3-Deoxy-Gluconate Kinase (KDGK)

| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Serratia marcescens | KDG | - | 12.6 | - | - | [8] |

| Serratia marcescens | 2-keto-gluconate | - | 0.95 | - | - | [8] |

Note: Comprehensive kinetic data for KDGK is less readily available in the literature compared to KDPG aldolase. A unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions.

Kinetic Parameters of 2-Keto-3-Deoxy-6-Phosphogluconate (KDPG) Aldolase

| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Escherichia coli | KDPGal | 0.2 | - | 4 | 1.9 x 104 | [3] |

| Thermotoga maritima | KHO | 200 ± 30 | - | 0.40 ± 0.05 | 2.2 ± 0.3 | [9] |

| Escherichia coli | KHO | - | - | - | 14 ± 4 | [9] |

| Synechocystis sp. PCC 6803 | KDPG | 0.095 | - | - | - | [10] |

KDPGal: 2-keto-3-deoxy-6-phosphogalactonate; KHO: 2-keto-4-hydroxyoctonoate

Metabolic Flux Analysis of the Entner-Doudoroff Pathway

Metabolic flux analysis using 13C-labeled substrates provides quantitative insights into the in vivo activity of metabolic pathways.

| Organism | Growth Condition | ED Pathway Flux (% of Glucose Uptake) | Reference |

| Pseudomonas protegens Pf-5 | Glucose-grown | High | [11] |

| Pseudomonas aeruginosa | Non-growing, PHA and Rhamnolipid production | Cyclic mode |

Experimental Protocols

Detailed methodologies for the characterization of KDG kinase and KDPG aldolase are provided below.

Expression and Purification of Recombinant KDG Kinase and KDPG Aldolase

A general protocol for the expression and purification of His-tagged recombinant enzymes is as follows:

-

Gene Cloning: The genes encoding KDG kinase and KDPG aldolase are amplified by PCR from the genomic DNA of the source organism and cloned into a suitable expression vector (e.g., pET vector with an N-terminal His6-tag).

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-20 hours.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

-

Protein Purification:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Buffer Exchange and Storage:

-

Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Assess protein purity by SDS-PAGE.

-

Store the purified protein at -80°C.

-

KDG Kinase Activity Assay

The activity of KDG kinase can be determined using a coupled-enzyme assay that measures the rate of ADP production.

Principle: The ADP produced from the KDG kinase reaction is used to convert back to ATP in a reaction catalyzed by pyruvate kinase, which also converts phosphoenolpyruvate to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 50 mM KCl

-

KDG: 100 mM stock solution

-

ATP: 100 mM stock solution

-

Phosphoenolpyruvate (PEP): 100 mM stock solution

-

NADH: 10 mM stock solution

-

Pyruvate Kinase (PK): ~500 units/mL

-

Lactate Dehydrogenase (LDH): ~1000 units/mL

-

Purified KDG Kinase

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, KDG, ATP, PEP, NADH, PK, and LDH.

-

Equilibrate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified KDG kinase.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of reaction from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

The following diagram illustrates the experimental workflow for a generic kinase assay.

KDPG Aldolase Activity Assay

The activity of KDPG aldolase is typically measured in the direction of KDPG cleavage.

Principle: This is a coupled-enzyme assay where the pyruvate produced from the cleavage of KDPG is reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.[7]

Reagents:

-

Assay Buffer: 100 mM HEPES, pH 8.0[7]

-

KDPG: 50 mM stock solution

-

NADH: 10 mM stock solution, prepared fresh[7]

-

Lactate Dehydrogenase (LDH): ~500 units/mL[7]

-

Purified KDPG Aldolase

Procedure:

-

In a cuvette, combine the assay buffer, KDPG, NADH, and LDH.[7]

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).[7]

-

Record the initial absorbance at 340 nm (Ainitial).[7]

-

Initiate the reaction by adding a known amount of purified KDPG aldolase.[7]

-

Monitor the decrease in absorbance at 340 nm until the reaction is complete (Afinal).[7]

-

The change in absorbance (ΔA = Ainitial - Afinal) is used to calculate the amount of KDPG cleaved.[7]

Conclusion

The catabolism of 2-keto-3-deoxy-gluconate via the Entner-Doudoroff pathway is a vital metabolic route in numerous prokaryotic organisms. The key enzymes, KDG kinase and KDPG aldolase, facilitate the conversion of KDG into central metabolic intermediates. This guide has provided a comprehensive overview of the biochemical pathways, quantitative enzymatic data, and detailed experimental protocols for studying this process. For researchers in drug development, the unique nature of the ED pathway in many pathogenic bacteria presents an attractive target for the design of novel antimicrobial agents. Furthermore, a thorough understanding of this pathway is indispensable for metabolic engineers aiming to optimize microbial chassis for the production of biofuels and other valuable chemicals. The information and methodologies presented herein serve as a foundational resource to support further research and innovation in these critical areas.

References

- 1. researchgate.net [researchgate.net]

- 2. promega.com [promega.com]

- 3. Characterization and crystal structure of Escherichia coli KDPGal aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of the Class I KDPG aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Directed Evolution of a Pyruvate Aldolase to Recognize A Long Chain Acyl Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Kdg Regulon of Escherichia coli: A Technical Guide to its Negative Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-keto-3-deoxy-D-gluconate (Kdg) regulon in Escherichia coli is a classic example of negative transcriptional regulation, governing the catabolism of pectin degradation products. This system is controlled by the KdgR repressor, a DNA-binding protein that, in the absence of an inducer, silences a suite of genes required for the transport and metabolism of 2-keto-3-deoxy-D-gluconate (KDG). The presence of KDG, the metabolic end-product of pectin degradation pathways, triggers the derepression of the regulon, allowing E. coli to utilize this alternative carbon source. This guide provides a comprehensive overview of the Kdg regulon's regulatory mechanism, the genes it comprises, quantitative data on its function, and detailed protocols for its experimental investigation.

The Core Regulatory Circuit

The central player in the Kdg regulon is the KdgR repressor , a protein that belongs to the IclR family of transcriptional regulators.[1][2] KdgR functions by physically binding to specific operator sites within the promoter regions of its target genes, thereby sterically hindering the binding of RNA polymerase and repressing transcription.[3]

The key to the regulation of this system is the inducer molecule, 2-keto-3-deoxy-D-gluconate (KDG) . KDG is an intermediate in the hexuronate metabolic pathway.[3] When KDG is present in the cytoplasm, it binds directly to the KdgR repressor. This binding event is thought to induce a conformational change in the KdgR protein, which in turn reduces its affinity for the operator DNA.[4] Consequently, KdgR dissociates from the DNA, the promoter becomes accessible to RNA polymerase, and the transcription of the downstream genes is initiated. This mechanism allows E. coli to rapidly respond to the availability of pectin-derived carbon sources.

The entire system is a prime example of negative inducible regulation, where the substrate (or a derivative of it) of a metabolic pathway triggers the expression of the enzymes required for its own breakdown.

Signaling Pathway Diagram

Caption: Regulatory pathway of the Kdg regulon in E. coli.

Genes of the Kdg Regulon

The Kdg regulon in E. coli encompasses several operons essential for the uptake and catabolism of KDG. The core members of this regulon are:

-

kdgT : Encodes a specific transport system for the uptake of 2-keto-3-deoxy-D-gluconate.[3]

-

kdgK : Encodes the KDG kinase, which phosphorylates KDG to 2-keto-3-deoxy-6-phosphogluconate (KDPG).[3]

-

kdgA : Encodes KDPG aldolase, the enzyme that cleaves KDPG into pyruvate and glyceraldehyde-3-phosphate, which then enter central metabolism.[3]

-

eda : Encodes the Entner-Doudoroff aldolase, which is also regulated by KdgR through its P2 promoter region.[1]

Quantitative Analysis of KdgR Regulation

| Parameter | Description | Reported Value / Observation | Organism |

| KdgR-Operator Binding | In vitro experiments demonstrate specific binding of purified KdgR to the operator regions of target genes. | Binding observed via gel retardation and DNase I footprinting.[4][5] | Erwinia chrysanthemi |

| Inducer Specificity | KDG acts as the direct inducer, causing KdgR to dissociate from the operator DNA. | KDG effectively releases the repressor from the operator complex, while the precursor, galacturonate, does not.[4] | Erwinia chrysanthemi |

| Operator Site Consensus | A conserved DNA sequence (KdgR-box) is recognized by the KdgR repressor. | A proposed consensus sequence is AAAAAAGAAACATTGTTTCATTTGT.[2][4] A refined consensus of two half motifs (AATGAAAACT)N(NTCGATTTCTA) has also been suggested.[5] | Erwinia chrysanthemi |

Experimental Protocols

Investigating the Kdg regulon involves a variety of molecular biology techniques to characterize protein-DNA interactions and quantify gene expression. Below are detailed methodologies for key experiments.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the in vitro binding of the KdgR repressor to its target DNA operator sequences.

Objective: To qualitatively or quantitatively assess the binding of purified KdgR protein to a labeled DNA fragment containing a putative KdgR operator site.

Methodology:

-

Probe Preparation:

-

Synthesize two complementary oligonucleotides (typically 30-50 bp) corresponding to the promoter region of a target gene (e.g., kdgT) containing the predicted KdgR binding site.

-

Anneal the oligonucleotides to form a double-stranded DNA probe.

-

Label the 5' end of the probe with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive tag (e.g., biotin, DIG).[6][7]

-

Purify the labeled probe to remove unincorporated label.[6]

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the following components in a binding buffer (e.g., 20 mM HEPES-KOH [pH 7.9], 50 mM KCl, 1 mM DTT, 3.75% glycerol):[8]

-

Purified KdgR protein (at varying concentrations for titration experiments).

-

A non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.[8]

-

The labeled DNA probe (at a constant, low concentration).

-

-

For induction experiments, incubate the KdgR protein with KDG prior to adding the DNA probe.

-

Incubate the reaction mixture at room temperature for 20-30 minutes to allow binding to reach equilibrium.[9]

-

-

Electrophoresis:

-

Detection:

-

If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.[6]

-

If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or an anti-DIG antibody (for DIG) followed by chemiluminescent detection.[9]

-

Expected Result: A slower-migrating band will appear in lanes containing KdgR and the probe, representing the protein-DNA complex. The intensity of this "shifted" band will increase with higher concentrations of KdgR. In the presence of KDG, the intensity of the shifted band should decrease as KdgR is released from the probe.

Caption: A generalized workflow for an Electrophoretic Mobility Shift Assay (EMSA).

DNase I Footprinting

This technique is used to identify the precise DNA sequence to which KdgR binds.

Objective: To map the exact nucleotide bases on the DNA that are protected by the bound KdgR protein from cleavage by DNase I.

Methodology:

-

Probe Preparation:

-

Prepare a DNA fragment (100-500 bp) containing the target promoter region. This is typically done by PCR or by excising the fragment from a plasmid.

-

Label only one end of one strand of the DNA fragment, for example, using a ³²P-labeled PCR primer.[11]

-

Purify the end-labeled probe.

-

-

Binding Reaction:

-

Set up binding reactions similar to EMSA, with one reaction containing the labeled probe only (no KdgR) and others with increasing concentrations of purified KdgR protein.

-

Allow the binding to equilibrate for 20-30 minutes at room temperature.[12]

-

-

DNase I Digestion:

-

Add a low concentration of DNase I to each reaction tube. The concentration must be optimized to achieve, on average, only one cut per DNA molecule.[12]

-

Incubate for a short, precise time (e.g., 1-2 minutes) at room temperature.[12]

-

Stop the reaction abruptly by adding a stop solution containing a strong chelator like EDTA.

-

-

Analysis:

-

Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide (sequencing) gel.

-

Run a set of sequencing reactions (e.g., Maxam-Gilbert) of the same DNA fragment alongside the footprinting samples to serve as a size ladder.[11]

-

Dry the gel and perform autoradiography.

-

Expected Result: The control lane (no KdgR) will show a continuous ladder of bands representing DNase I cleavage at nearly every nucleotide position. In the lanes with KdgR, a "footprint" will appear as a gap in the ladder where the bound KdgR protein protected the DNA from cleavage. The position of this gap, when compared to the sequencing ladder, reveals the precise KdgR binding site.[11]

Caption: The logical basis of a DNase I footprinting experiment.

Conclusion and Future Directions

The regulation of the Kdg regulon in Escherichia coli is a well-established model for negative inducible gene control. The KdgR repressor acts as a sensitive switch, responding to the presence of the metabolic intermediate KDG to control the expression of genes required for its own catabolism. While the core components and mechanism are understood, there remains a need for more detailed quantitative characterization of the KdgR-DNA interactions and the in vivo expression dynamics specifically within E. coli K-12.

For drug development professionals, understanding such regulatory circuits can provide insights into bacterial metabolism and adaptation. Targeting transcriptional regulators like KdgR or the pathways they control could represent a novel strategy for antimicrobial development, particularly for pathogens that rely on similar metabolic pathways for survival and virulence. Future research should focus on obtaining high-resolution structural data of the KdgR-DNA and KdgR-KDG complexes and on performing comprehensive transcriptomic analyses (e.g., RNA-seq) to fully delineate the scope of the KdgR regulon under various physiological conditions.

References

- 1. uniprot.org [uniprot.org]

- 2. Characterization of kdgR, a gene of Erwinia chrysanthemi that regulates pectin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic control of the 2-keto-3-deoxy-d-gluconate metabolism in Escherichia coli K-12: kdg regulon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and functional characterization of the KdgR protein, a major repressor of pectinolysis genes of Erwinia chrysanthemi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific interactions of Erwinia chrysanthemi KdgR repressor with different operators of genes involved in pectinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. med.upenn.edu [med.upenn.edu]

- 7. Protocol to detect nucleotide-protein interaction in vitro using a non-radioactive competitive electrophoretic mobility shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KdgR, an IClR Family Transcriptional Regulator, Inhibits Virulence Mainly by Repression of hrp Genes in Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]

- 10. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 11. DNase footprinting assay - Wikipedia [en.wikipedia.org]

- 12. med.upenn.edu [med.upenn.edu]

The Central Role of 2-keto-3-deoxy-gluconate in Bacterial Polysaccharide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-keto-3-deoxy-gluconate (KDG) is a key metabolic intermediate situated at the crossroads of bacterial carbohydrate metabolism. While primarily recognized for its central role in the catabolism of acidic polysaccharides such as pectins and alginates, its indirect contribution to the biosynthesis of bacterial polysaccharides positions it as a molecule of significant interest in microbiology, biotechnology, and drug development. This technical guide provides an in-depth exploration of KDG in the context of bacterial polysaccharides, detailing its metabolic pathways, the kinetics of key enzymes, regulatory networks, and experimental protocols for its study.

I. KDG in the Catabolism of Bacterial Polysaccharides

Bacteria employ specialized enzymatic machinery to degrade complex polysaccharides in their environment for use as carbon and energy sources. KDG is a pivotal intermediate in the degradation of uronic acid-containing polysaccharides, particularly pectin and alginate.

A. Pectin and Alginate Degradation Pathways Converging on KDG

Pectin, a major component of plant cell walls, and alginate, a polysaccharide found in brown algae and some bacteria, are degraded by a series of enzymes that ultimately yield KDG.

-

Pectin Degradation: Pectinolytic enzymes, such as pectate lyases, cleave polygalacturonate into unsaturated oligogalacturonides. These are further processed to unsaturated monogalacturonate, which is then converted to KDG.

-

Alginate Degradation: Alginate lyases depolymerize alginate into unsaturated uronate monosaccharides. These are subsequently reduced to KDG by the enzyme 4-deoxy-L-erythro-5-hexoseulose uronate (DEHU) reductase.

These catabolic pathways funnel diverse polysaccharide-derived sugars into a common metabolic route via KDG.

B. The Entner-Doudoroff (ED) Pathway: The Metabolic Fate of KDG

Once formed, KDG is channeled into the Entner-Doudoroff (ED) pathway, a central metabolic route in many bacteria. This pathway converts KDG into metabolites that can enter glycolysis and the citric acid cycle.

The two key enzymes in this conversion are:

-

2-keto-3-deoxy-gluconate Kinase (KDGK): This enzyme (EC 2.7.1.45) phosphorylates KDG at the C6 position, using ATP as the phosphate donor, to produce 2-keto-3-deoxy-6-phosphogluconate (KDPG).[1]

-

2-keto-3-deoxy-6-phosphogluconate Aldolase (KDPGA): This aldolase (EC 4.1.2.14) cleaves KDPG into two 3-carbon molecules: pyruvate and glyceraldehyde-3-phosphate (G3P).

Pyruvate and G3P are then further metabolized through central metabolic pathways to generate energy and biosynthetic precursors.

II. The Indirect Role of KDG in Bacterial Polysaccharide Biosynthesis

While KDG is not a direct precursor for the assembly of polysaccharide repeating units, its catabolism provides the essential building blocks for their de novo synthesis. The pyruvate and glyceraldehyde-3-phosphate generated from the ED pathway enter central metabolism, where they can be converted into the nucleotide sugars that are the activated donors for glycosyltransferases in polysaccharide biosynthesis.

This indirect link highlights the metabolic flexibility of bacteria, allowing them to utilize complex environmental polysaccharides to build their own cellular structures, including capsular polysaccharides and exopolysaccharides.

III. Regulation of KDG Metabolism

The metabolism of KDG is tightly regulated in bacteria to ensure efficient utilization of available carbon sources. In Escherichia coli and other bacteria, the genes involved in KDG transport and catabolism are organized in the kdg regulon.[2][3] This regulon is primarily controlled by the KdgR repressor protein.[2][3] In the absence of an inducer, KdgR binds to operator sites in the promoter regions of the kdg genes, blocking their transcription. The intracellular accumulation of KDG or a derivative leads to the inactivation of KdgR, relieving the repression and allowing for the expression of the KDG metabolic enzymes.

IV. Quantitative Data on Key Enzymes

The efficiency of KDG metabolism is determined by the kinetic properties of KDG kinase and KDPG aldolase.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| KDPG Aldolase | Escherichia coli | KDPG | 0.1 ± 0.02 | 80 ± 2 | 8.0 x 105 | [3] |

| Escherichia coli | KDG | 16 | 0.16 | 10 | [4] | |

| Haloferax volcanii | KDPG | - | - | - | [5] | |

| Haloferax volcanii | KDG | - | - | - | [5] | |

| KDG Kinase | Flavobacterium sp. UMI-01 | KDG | - | - | - | [6] |

| Serratia marcescens | KDG | - | - | Optimal T: 50°C, Optimal pH: 8.0 | [7] |

Note: "-" indicates data not available in the cited sources.

V. Experimental Protocols

A. Quantification of KDG by High-Performance Liquid Chromatography (HPLC)

A sensitive and accurate method for the quantification of KDG from bacterial cultures or enzymatic assays involves derivatization followed by HPLC analysis.[8][9][10]

Workflow:

Detailed Methodology:

-

Sample Preparation: Centrifuge bacterial cultures to pellet cells and collect the supernatant. For enzymatic assays, stop the reaction at desired time points.

-

Derivatization: Mix the sample with an equal volume of o-phenylenediamine (oPD) solution (e.g., 10 mg/mL in 3 M HCl). Incubate at a specific temperature (e.g., 80°C) for a defined time (e.g., 30 minutes) to allow for the formation of a fluorescent quinoxalinone derivative.[8][9]

-

HPLC Analysis:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).

-

Detection: Monitor the eluate using a UV detector (e.g., at 336 nm) and/or a fluorescence detector (e.g., excitation at 336 nm, emission at 410 nm).[8][9]

-

-

Quantification: Integrate the peak corresponding to the KDG derivative. Use an internal standard (e.g., a structurally similar compound not present in the sample) and a calibration curve prepared with known concentrations of KDG to accurately quantify its concentration in the original sample.[8][9]

B. KDG Kinase (KDGK) Assay

The activity of KDG kinase can be determined by a coupled enzyme assay that measures the formation of pyruvate from the product of the KDGK reaction, KDPG.[6]

Principle: